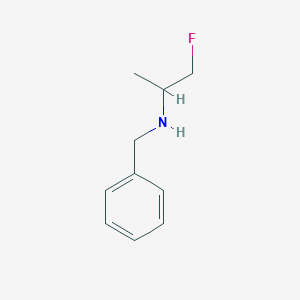

N-benzyl-1-fluoropropan-2-amine

Description

Historical Context of Fluorinated Amines in Contemporary Organic Chemistry Research

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, including high electronegativity, small atomic size, and the exceptional strength of the carbon-fluorine bond, can dramatically alter the biological and material properties of a compound. While the synthesis of organofluorine compounds was once a formidable challenge, the development of novel fluorinating agents and methodologies throughout the 20th and 21st centuries has catalyzed a surge in the exploration and application of fluorinated molecules.

Within this landscape, fluorinated amines have emerged as a particularly important class of compounds. The amine functional group is a ubiquitous feature in a vast array of biologically active molecules. The introduction of fluorine can modulate key properties such as basicity, lipophilicity, and metabolic stability, making fluorinated amines highly attractive targets in drug discovery. This has led to the successful development of numerous pharmaceutical agents with enhanced efficacy and pharmacokinetic profiles. The ongoing pursuit of more efficient and selective fluorination techniques continues to drive innovation in this vibrant area of chemical research.

Academic Significance of N-benzyl-1-fluoropropan-2-amine as a Key Synthetic Intermediate

While specific research on this compound is not extensively found in mainstream chemical literature, its academic significance lies in its potential as a pivotal synthetic intermediate. The N-benzyl group serves as a robust and versatile protecting group for amines in multi-step organic synthesis. Its stability across a broad spectrum of reaction conditions, coupled with its facile removal through catalytic hydrogenation, renders it an indispensable tool for synthetic chemists.

The molecular architecture of this compound marries this valuable protecting group with a fluorinated propyl-2-amine scaffold. This structural motif is of considerable interest as it forms the core of various psychoactive compounds, including analogues of fluorinated amphetamines. Consequently, this compound is logically positioned as a crucial precursor for the synthesis of a diverse range of fluorinated molecules intended for pharmacological and neurochemical investigation. A controlled and efficient synthesis of this intermediate, followed by debenzylation, would grant access to the synthetically valuable 1-fluoropropan-2-amine, a key building block for further chemical derivatization.

Overview of Current Research Trajectories Pertaining to this compound

Although direct research focusing solely on this compound is limited, the research trajectories of structurally analogous compounds illuminate several promising avenues for its investigation.

A primary research direction involves its application in the synthesis of novel fluorinated psychoactive substances. Scientists are actively exploring how the strategic placement of fluorine atoms within a molecule can modulate its interactions with biological targets, such as neurotransmitter transporters and receptors. This compound could serve as a fundamental intermediate for the systematic synthesis of a library of such compounds, enabling detailed structure-activity relationship (SAR) studies.

Another fertile ground for research lies in the realm of synthetic methodology. The synthesis of this compound itself presents interesting challenges in achieving regioselective fluorination and amination. Future research could be directed towards the development of highly efficient and stereoselective synthetic routes to this compound, the principles of which could be extrapolated to the synthesis of other valuable fluorinated amines. Furthermore, a logical and significant extension of its synthetic utility would be the investigation of the neurochemical and pharmacological profiles of compounds derived from this key intermediate.

Structure

3D Structure

Properties

Molecular Formula |

C10H14FN |

|---|---|

Molecular Weight |

167.22 g/mol |

IUPAC Name |

N-benzyl-1-fluoropropan-2-amine |

InChI |

InChI=1S/C10H14FN/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3 |

InChI Key |

QDEDQSVMGQWILD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CF)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical and Physical Properties

Due to the scarcity of specific experimental data for N-benzyl-1-fluoropropan-2-amine, the following properties are estimated based on the known characteristics of structurally related compounds like N-benzylpropan-2-amine.

Interactive Data Table: Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₀H₁₄FN |

| Molecular Weight | 167.22 g/mol |

| Appearance | Likely a colorless to pale yellow liquid |

| Boiling Point | Estimated in the range of 200-220 °C |

| Solubility | Expected to be soluble in common organic solvents with limited aqueous solubility |

| CAS Number | Not assigned or readily available in public databases |

Synthesis and Characterization

A feasible synthetic pathway to N-benzyl-1-fluoropropan-2-amine can be conceptualized through the reductive amination of 1-fluoropropan-2-one with benzylamine (B48309), a widely employed transformation in organic synthesis. byu.edu

Reaction Scheme:

1-fluoropropan-2-one + Benzylamine → Imine intermediate

Imine intermediate + Reducing agent (e.g., Sodium borohydride) → this compound

Synthetic Procedure:

Imine Condensation: The initial step involves the condensation reaction between 1-fluoropropan-2-one and benzylamine in a suitable solvent. To drive the equilibrium towards the formation of the imine intermediate, the water byproduct is typically removed, often through the use of a dehydrating agent or a Dean-Stark apparatus.

Reductive Step: The crude imine intermediate is subsequently reduced to the desired secondary amine. This reduction can be effectively carried out using a variety of reducing agents, with sodium borohydride being a common and mild choice for this type of conversion. ias.ac.in Alternatively, catalytic hydrogenation over a palladium on carbon catalyst presents another viable and clean method for this reduction.

Structural Characterization:

The identity and purity of the synthesized this compound would be unequivocally established using a suite of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would reveal the characteristic signals for the aromatic protons of the benzyl (B1604629) group, the aliphatic protons of the propyl chain, and the N-H proton. ¹³C NMR would provide evidence for the presence of all ten unique carbon atoms. Crucially, ¹⁹F NMR spectroscopy would exhibit a signal corresponding to the chemical environment of the fluorine atom.

Mass Spectrometry (MS): This technique would be employed to determine the molecular weight of the compound, with the molecular ion peak in the mass spectrum aligning with the calculated molecular weight.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the N-H bond, aromatic and aliphatic C-H bonds, and the C-F bond.

Chemical Reactivity and Transformations of N Benzyl 1 Fluoropropan 2 Amine

Debenzylation Reactions of N-benzyl-1-fluoropropan-2-amine

The removal of the N-benzyl group, a common protecting group for amines, is a crucial transformation. This deprotection can be achieved through several methods, primarily categorized as reductive or oxidative cleavage.

Catalytic hydrogenation is a widely employed, clean, and efficient method for N-debenzylation. This process typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. The reaction proceeds via the hydrogenolysis of the benzylic carbon-nitrogen bond.

Commonly used hydrogen sources include hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate. The use of ammonium formate with 10% Pd/C in methanol at reflux is a rapid and versatile system for removing N-benzyl groups under neutral conditions, which is advantageous over methods requiring high pressure or acidic conditions.

A general procedure involves stirring the N-benzyl amine with a catalyst such as 10% Pd/C and a hydrogen donor like anhydrous ammonium formate in a solvent like methanol. The reaction is monitored until completion, after which the heterogeneous catalyst is simply filtered off. In some cases, additives can facilitate the reaction. For instance, the combination of Pd/C with niobic acid-on-carbon (Nb₂O₅/C) has been shown to significantly accelerate the hydrogenative deprotection of N-benzyl groups. The addition of a mild acid, such as acetic acid, can also facilitate the N-debenzylation reaction when using catalysts like 20% Pd(OH)₂/C under a hydrogen atmosphere.

Table 1: Representative Conditions for Catalytic Hydrogenation

| Catalyst System | Hydrogen Source | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | |

| 20% Pd(OH)₂/C | H₂ gas | Ethanol | 60 °C, with Acetic Acid | |

| Pd/C and Nb₂O₅/C | H₂ gas | Various | Room Temp. | |

| Pd(0) EnCat™ 30NP | H₂ gas (balloon) | Ethanol | Room Temp. |

Oxidative methods provide an alternative to hydrogenation for N-debenzylation and can be particularly useful when other functional groups in the molecule are sensitive to reduction. These reactions typically involve single-electron transfer or radical-based mechanisms.

One effective method utilizes alkali metal bromides (e.g., NaBr) in the presence of an oxidant like Oxone®. The proposed mechanism involves the in-situ generation of a bromo radical via the oxidation of bromide by Oxone. This bromo radical then abstracts a hydrogen atom from the benzylic position of the N-benzyl amine, forming a benzyl (B1604629) radical intermediate. This intermediate is further oxidized and subsequently hydrolyzed to yield the debenzylated secondary amine. This transition-metal-free approach is environmentally friendly and proceeds under mild conditions.

Other oxidizing agents such as ceric ammonium nitrate (CAN) and N-Iodosuccinimide (NIS) are also effective for the debenzylation of N-benzyl amines. For instance, N-Iodosuccinimide can be used in a tunable manner; using 3 equivalents of NIS under dry conditions can lead to monodebenzylation, while a larger excess in the presence of water can result in complete debenzylation.

Table 2: Reagents for Oxidative Debenzylation

| Reagent(s) | Key Features | Reference |

|---|---|---|

| Alkali Metal Bromide / Oxone® | Transition-metal-free, mild conditions | |

| Ceric Ammonium Nitrate (CAN) | Effective for substrates resistant to other methods | |

| N-Iodosuccinimide (NIS) | Tunable for mono- or di-debenzylation | |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Common oxidant for benzyl group removal |

Functionalization of the Secondary Amine Moiety in this compound

The secondary amine in this compound is a nucleophilic center that can readily undergo reactions such as acylation and alkylation to form a diverse range of derivatives.

Secondary amines react with acylating agents, such as acyl chlorides or acid anhydrides, to form N,N-disubstituted amides. The reaction between a secondary amine and an acyl chloride is a vigorous, often violent, nucleophilic addition-elimination reaction.

The mechanism involves the nucleophilic attack of the lone pair of electrons on the amine's nitrogen atom onto the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion. A proton is then removed from the nitrogen atom, typically by another molecule of the amine acting as a base, to yield the final amide product and an ammonium salt. Due to the formation of this salt, the reaction requires at least two equivalents of the amine or the addition of an alternative base like pyridine or triethylamine.

The secondary amine can be further alkylated to form a tertiary amine. A common method for N-alkylation is the reaction with alkyl halides. This reaction is a nucleophilic aliphatic substitution where the amine acts as the nucleophile. However, a significant challenge with this method is the potential for overalkylation, where the resulting tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.

To control the reaction and prevent the formation of quaternary salts, specific conditions can be employed. Using a hindered, non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), in a solvent like acetonitrile provides a general and operationally convenient method for the direct alkylation of secondary amines with alkyl halides, yielding tertiary amines cleanly. Alternatively, reactions can be performed in an aqueous medium using a mild base like sodium bicarbonate (NaHCO₃), which can circumvent issues related to the hydrolysis of the alkyl halide that might occur under stronger basic conditions.

Table 3: Conditions for N-Alkylation of Secondary Amines

| Alkylating Agent | Base / Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Alkyl Halides | Hünig's Base | Acetonitrile | Prevents quaternization, functional group tolerant | |

| Alkyl/Benzyl Halides | NaHCO₃ | Water | Environmentally friendly, avoids strong bases | |

| Alkyl Halides | Al₂O₃–K₂O | Acetonitrile | Heterogeneous catalyst, room temperature |

Reactivity of the Fluoroalkane Moiety in this compound

The fluoroalkane portion of this compound, specifically the primary carbon-fluorine (C-F) bond, is generally the least reactive part of the molecule under typical synthetic conditions. Alkanes are known for their chemical inertness due to the strength and low polarity of their C-C and C-H bonds. The introduction of a fluorine atom further strengthens the adjacent carbon bond.

The C-F bond is the strongest single bond in organic chemistry, which accounts for the high thermal and chemical stability of fluoroalkanes. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. However, this polarity does not translate to high reactivity in nucleophilic substitution, partly because the fluorine atom is a very poor leaving group (as the fluoride ion, F⁻, is a strong base).

Consequently, the 1-fluoro group in this compound would be expected to be inert to the conditions used for the debenzylation and N-alkylation/acylation reactions discussed above. Cleavage or substitution of this C-F bond would require harsh, specialized conditions or radical reactions, which are outside the scope of the transformations targeting the amine functionality. This inertness is a key feature, allowing for selective modifications at the nitrogen atom without disturbing the fluoroalkane moiety.

Nucleophilic Substitution Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally renders the fluorine atom in this compound a poor leaving group in nucleophilic substitution reactions. Typically, direct displacement of fluoride from an aliphatic chain requires harsh reaction conditions and is often not a synthetically viable route.

However, under specific circumstances, such as the presence of a strong nucleophile and a suitable solvent system, or through activation of the C-F bond, substitution can be induced. Research into analogous fluorinated aliphatic amines suggests that intramolecular cyclization reactions, where the amine itself acts as a nucleophile, can sometimes lead to the displacement of the fluorine atom, forming heterocyclic structures. The viability of such reactions is highly dependent on the conformational flexibility of the molecule and the stability of the resulting ring system.

Commonly employed nucleophiles for the substitution of aliphatic fluorides include strong bases like alkoxides or organometallic reagents. The reaction mechanism would likely proceed through an S(_N)2 pathway, involving a backside attack on the carbon atom bonded to the fluorine. The stereochemistry of the starting material would, therefore, be crucial in determining the stereochemical outcome of the product.

| Nucleophile | Reaction Conditions | Product Type | Plausibility |

| Hydroxide | High Temperature, High Pressure | N-benzyl-1-hydroxypropan-2-amine | Low |

| Alkoxide | Strong Base, Aprotic Solvent | N-benzyl-1-alkoxypropan-2-amine | Moderate |

| Amine (intramolecular) | Base catalyst | Aziridine derivative | Moderate to High |

| Organometallic Reagents | Anhydrous, Inert Atmosphere | Alkylated N-benzylpropan-2-amine | Low to Moderate |

Influence of Fluorine on Electron Distribution and Chemical Reactivity

The high electronegativity of the fluorine atom in this compound exerts a significant inductive effect (-I effect) on the molecule. This effect involves the withdrawal of electron density from the adjacent carbon atoms, which propagates down the carbon chain. This electron-withdrawing nature has several important consequences for the molecule's reactivity.

Firstly, the acidity of the N-H proton in the secondary amine is increased compared to its non-fluorinated analog, N-benzylpropan-2-amine. The electron withdrawal by the fluorine atom stabilizes the conjugate base (amide anion) formed upon deprotonation, making the parent amine more acidic.

Secondly, the basicity of the nitrogen atom is reduced. The lone pair of electrons on the nitrogen is less available for donation to a Lewis acid or a proton due to the electron-withdrawing pull of the fluorine atom. This decreased basicity affects the amine's ability to participate in acid-catalyzed reactions and its nucleophilicity.

The table below summarizes the expected electronic effects of the fluorine atom on the physicochemical properties of this compound.

| Property | Influence of Fluorine | Expected Outcome |

| Acidity of N-H | Increased | Lower pKa of the conjugate acid |

| Basicity of Nitrogen | Decreased | Weaker base |

| Nucleophilicity of Nitrogen | Decreased | Slower reaction rates in nucleophilic attacks |

| C-H bond acidity (alpha to F) | Increased | Enhanced susceptibility to deprotonation |

Regioselective Organic Transformations Involving this compound

The distinct electronic environment created by the fluorine atom and the steric bulk of the benzyl group allow for regioselective transformations at different sites within the this compound molecule.

N-Alkylation and N-Acylation: The secondary amine remains a reactive site for N-alkylation and N-acylation reactions. Despite its reduced nucleophilicity, the nitrogen can readily react with electrophiles such as alkyl halides or acyl chlorides. The benzyl group can serve as a protecting group that can be removed under hydrogenolysis conditions if desired.

Reactions at the Carbon Alpha to Fluorine: The increased acidity of the C-H bonds on the carbon atom bearing the fluorine atom makes this position susceptible to deprotonation by a strong base. The resulting carbanion can then participate in various carbon-carbon bond-forming reactions, such as aldol-type additions or alkylations. This provides a pathway to introduce further functionalization at the C1 position.

Aromatic Electrophilic Substitution: The benzyl group can undergo electrophilic substitution reactions on the aromatic ring. The N-propylamine substituent will act as an ortho-, para-directing group, although its activating or deactivating nature will be influenced by the reaction conditions and the electronic effects of the fluorinated alkyl chain.

The following table outlines potential regioselective transformations:

| Reaction Type | Reagents | Site of Reaction | Product |

| N-Alkylation | Alkyl halide, Base | Nitrogen atom | Tertiary amine |

| N-Acylation | Acyl chloride, Base | Nitrogen atom | Amide |

| Alpha-Carbon Functionalization | Strong Base, Electrophile | Carbon at C1 | Substituted this compound |

| Aromatic Nitration | HNO(_3), H(_2)SO(_4) | Benzene (B151609) ring (ortho, para) | Nitrated aromatic derivative |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is indispensable for the unambiguous identification and structural analysis of this compound. By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed molecular picture can be constructed. Each of these NMR-active nuclei provides a unique set of data that, when combined, allows for a complete assignment of the molecule's structure and a deeper understanding of its chemical environment.

Proton (¹H) NMR spectroscopy is a fundamental technique for determining the connectivity of atoms within a molecule by analyzing the chemical shifts and coupling patterns of hydrogen nuclei. For this compound, the ¹H NMR spectrum reveals distinct signals for each type of proton, offering crucial information about their local electronic environments and spatial relationships.

The aromatic protons of the benzyl group typically appear as a multiplet in the downfield region of the spectrum, usually between 7.2 and 7.4 ppm, which is characteristic of a monosubstituted benzene ring. researchgate.net The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom are expected to resonate as a singlet or, if diastereotopic, as a pair of doublets. researchgate.net The protons on the propyl chain exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atom. The methine proton (CH) on the carbon bearing the amine group will be split by the neighboring methyl and fluoromethyl protons. The fluoromethyl protons (CH₂F) will appear as a doublet due to coupling with the fluorine atom, and this doublet will be further split by the adjacent methine proton. The terminal methyl protons (CH₃) will likely appear as a doublet, coupling with the methine proton. The integration of these signals provides the relative number of protons in each environment, confirming the molecular formula.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | |

| Benzylic (CH₂) | ~3.8 | Singlet or AB quartet | |

| Methine (CH) | ~2.8 - 3.2 | Multiplet | J(H,H), J(H,F) |

| Fluoromethyl (CH₂F) | ~4.4 - 4.6 | Doublet of triplets | J(H,F), J(H,H) |

| Methyl (CH₃) | ~1.1 - 1.3 | Doublet | J(H,H) |

| Amine (NH) | Variable (broad) | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Since the natural abundance of ¹³C is low (about 1.1%), the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

For this compound, the ¹³C NMR spectrum is expected to show distinct signals for each of the ten carbon atoms. The aromatic carbons of the benzyl group will appear in the range of 127-140 ppm. rsc.orgchemicalbook.com The benzylic carbon will be found around 50-55 ppm. The carbons of the propan-2-amine backbone will have their chemical shifts influenced by the attached functional groups. The carbon bonded to the fluorine atom (C1) will exhibit a large C-F coupling constant and will appear at a downfield chemical shift, typically in the range of 80-90 ppm. The carbon bearing the amino group (C2) will resonate around 50-60 ppm, while the methyl carbon (C3) will be observed at a more upfield position, around 15-20 ppm. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) - Cipso | ~139 |

| Aromatic (C₆H₅) - Cortho, Cmeta, Cpara | 127 - 129 |

| Benzylic (CH₂) | ~54 |

| C1 (CH₂F) | ~83 (doublet, ¹JCF) |

| C2 (CHNH) | ~56 |

| C3 (CH₃) | ~18 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. The ¹⁹F nucleus has a spin of 1/2 and a high gyromagnetic ratio, making it easy to detect. The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent tool for probing structural and conformational changes. nih.gov

In this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom, likely appearing as a triplet of doublets due to coupling with the adjacent methylene protons (²JHF) and the methine proton (³JHF). The chemical shift would be indicative of an aliphatic C-F bond.

The chemical shift and coupling constants in ¹⁹F NMR are sensitive to the dihedral angle between the fluorine atom and neighboring protons, as described by the Karplus relationship. This sensitivity allows for the study of the molecule's preferred conformations in solution. By analyzing the magnitude of the ³JHF coupling constant, it is possible to deduce information about the rotational isomers around the C1-C2 bond. Furthermore, variable temperature ¹⁹F NMR studies can provide insights into the dynamics of conformational exchange. nih.gov

Ligand-observed ¹⁹F NMR is a powerful technique in chemical biology and drug discovery for studying the binding of small molecules to biological macromolecules like proteins. nih.govnih.govbeilstein-journals.org If this compound were to be investigated as a potential ligand, its ¹⁹F NMR signal would be monitored upon the addition of the target protein. Changes in the chemical shift, line width, or relaxation properties of the fluorine signal can indicate binding and provide information about the binding affinity and the environment of the binding site. researchgate.net The high sensitivity and large chemical shift range of ¹⁹F NMR make it particularly well-suited for screening libraries of fluorinated compounds. rsc.org

Two-dimensional (2D) NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. An HSQC-DEPT (Distortionless Enhancement by Polarization Transfer) spectrum further provides information about the multiplicity of the carbon atom (CH, CH₂, or CH₃). For this compound, this would definitively link each proton signal to its corresponding carbon in the propanamine and benzyl moieties. scielo.br

By combining the information from these 1D and 2D NMR experiments, a comprehensive and unambiguous structural characterization of this compound can be achieved.

Fluorine-19 (19F) NMR for Fluorine Environment and Conformational Studies

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns. tutorchase.com

Molecular Mass Confirmation: The molecular ion peak ([M]⁺) in the mass spectrum of this compound will correspond to its molecular weight. For C₁₀H₁₄FN, the expected molecular weight is approximately 167.22 g/mol . High-resolution mass spectrometry (HRMS) techniques, such as Orbitrap MS, can provide highly accurate mass measurements, often to within a few parts per million, which is crucial for confirming the elemental composition of the molecule. nih.gov The presence of a single nitrogen atom results in an odd nominal molecular mass, a characteristic feature that aids in its identification. whitman.edu

Fragmentation Pathway Analysis: Upon ionization in the mass spectrometer, the molecular ion of this compound undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure. tutorchase.com For amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond beta to the nitrogen atom. whitman.edulibretexts.org

For this compound, the following fragmentation pathways are plausible:

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the nitrogen can result in a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for benzyl-containing compounds. The remaining fragment, [CH₃CH(F)CH₂NH]⁺, would also be formed.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org In this case, cleavage between the CH(F) and CH₂NH-benzyl groups could lead to the formation of a stabilized iminium ion.

Loss of a Fluorine Radical: The molecule could lose a fluorine radical (F•), resulting in a fragment ion at [M-19]⁺.

The relative abundance of these and other fragment ions is influenced by the stability of the resulting ions and radicals. tutorchase.com Studies on related benzylamines have shown that the initial loss of ammonia (B1221849) (NH₃) can occur at low collision energies. nih.gov

| Fragment Ion | m/z (Nominal) | Description |

| [C₁₀H₁₄FN]⁺ | 167 | Molecular Ion |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzylic cleavage) |

| [C₁₀H₁₃N]⁺ | 147 | Loss of HF |

| [C₃H₆FN]⁺ | 76 | Fragment from cleavage of the N-benzyl bond |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification (General Applicability)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. sapub.org For this compound, these techniques can confirm the presence of key structural motifs. researchgate.netnih.gov

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. researchgate.net Specific functional groups absorb at characteristic frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. sapub.org

Expected Vibrational Bands for this compound: The spectra of this compound would be expected to show characteristic peaks for the following functional groups:

N-H Stretch: The secondary amine will exhibit a moderate absorption in the region of 3300-3500 cm⁻¹. researchgate.net

Aromatic C-H Stretch: The benzene ring will show sharp peaks above 3000 cm⁻¹.

Aliphatic C-H Stretch: The propyl chain will have strong absorptions in the 2850-2960 cm⁻¹ range.

C=C Aromatic Ring Stretch: The stretching of the carbon-carbon bonds in the benzene ring will result in one or more bands in the 1450-1600 cm⁻¹ region. researchgate.net

C-N Stretch: This bond will typically produce a peak in the 1020-1250 cm⁻¹ range.

C-F Stretch: The carbon-fluorine bond is expected to show a strong absorption in the 1000-1400 cm⁻¹ region. The exact position can be influenced by the surrounding molecular structure.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Stretch (secondary amine) | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | > 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-N Stretch | 1020 - 1250 | FTIR |

| C-F Stretch | 1000 - 1400 | FTIR |

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating this compound from any impurities and for determining the ratio of its enantiomers.

HPLC is a versatile technique for both the analysis and purification of this compound. nih.govsielc.com

Purity Determination: Reversed-phase HPLC, often using a C18 or a fluorinated stationary phase, can effectively separate the target compound from non-polar and polar impurities. chromatographyonline.com The use of a fluorinated stationary phase can sometimes offer enhanced selectivity for fluorinated analytes. chromatographyonline.com The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Enantiomeric Excess Determination: Since this compound is a chiral molecule, separating its enantiomers is crucial, especially in a pharmaceutical context. This is typically achieved using a chiral stationary phase (CSP). youtube.comresearchgate.net Polysaccharide-based CSPs are commonly used for the chiral separation of amines. nih.gov The mobile phase composition, including the use of acidic additives, can significantly impact the separation efficiency. nih.gov The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers.

GC is well-suited for the analysis of volatile compounds like this compound. sapub.orggcms.cz

Purity Analysis: A capillary GC column with a suitable stationary phase can provide high-resolution separation of the compound from volatile impurities. The choice of the stationary phase depends on the polarity of the analytes. Flame ionization detection (FID) is a common detector for quantitative analysis, while mass spectrometry (GC-MS) provides both separation and structural identification. clu-in.orgresearchgate.net

Enantiomeric Separation: Similar to HPLC, chiral GC columns can be used to separate the enantiomers of this compound.

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

While obtaining a suitable single crystal of this compound itself may be challenging, X-ray crystallography of closely related N-benzyl amine derivatives can provide invaluable information about the three-dimensional arrangement of atoms in the solid state. vensel.org This technique can definitively determine bond lengths, bond angles, and the conformation of the molecule. The crystal structure of related compounds can offer insights into the likely packing arrangements and intermolecular interactions, such as hydrogen bonding, that this compound might adopt. vensel.org Such structural data is crucial for understanding the physical properties of the compound and for computational modeling studies.

Conclusion

Reductive Amination Strategies for N-benzyl-1-fluoropropan-2-amine

Reductive amination is a cornerstone of amine synthesis, valued for its efficiency in forming carbon-nitrogen bonds. masterorganicchemistry.com This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the target amine. byu.edu

Synthesis from Benzylamine (B48309) and Fluoroacetone (B1215716) Precursors

The most direct application of reductive amination for the synthesis of this compound involves the reaction between benzylamine and fluoroacetone. This one-pot reaction is typically facilitated by a reducing agent that selectively reduces the imine intermediate without affecting the initial carbonyl group. masterorganicchemistry.com

The process begins with the nucleophilic attack of benzylamine on the carbonyl carbon of fluoroacetone. This is followed by dehydration to form the N-benzyl-1-fluoropropan-2-imine intermediate. A variety of reducing agents can be employed for the subsequent reduction of the imine. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is mild enough to not reduce the ketone but is reactive towards the protonated imine (iminium ion). masterorganicchemistry.com

Hypothetical Reaction Conditions:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Conditions |

|---|---|---|---|---|

| Benzylamine | Fluoroacetone | Sodium Cyanoborohydride | Methanol | pH 4-5, Room Temperature |

| Benzylamine | Fluoroacetone | Sodium Triacetoxyborohydride | Dichloroethane | Room Temperature |

Mechanistic Investigations of the Reductive Amination Process for this compound

The mechanism of the reductive amination between benzylamine and fluoroacetone proceeds through a well-understood sequence of reactions. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of fluoroacetone. This forms a tetrahedral intermediate known as a carbinolamine. libretexts.org

Proton Transfer and Dehydration: The carbinolamine is typically unstable and undergoes acid-catalyzed dehydration. libretexts.org A proton transfer from the nitrogen to the oxygen creates a better leaving group (water). The lone pair on the nitrogen then assists in the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion. libretexts.org

Reduction: The final step is the reduction of the iminium ion by a hydride-based reducing agent. The hydride attacks the carbon of the C=N double bond, and subsequent workup neutralizes the resulting amine to yield this compound. byu.edu

The reaction is generally carried out under mildly acidic conditions to facilitate the dehydration of the carbinolamine intermediate. masterorganicchemistry.com

Fluorination Routes to this compound

Alternative synthetic strategies involve introducing the fluorine atom at a different stage of the synthesis, either through nucleophilic or electrophilic fluorination methods.

Nucleophilic Fluorination Approaches Utilizing Fluoride Sources

This approach involves the displacement of a suitable leaving group by a fluoride ion in a precursor molecule. A plausible precursor for this synthesis is N-benzyl-1-hydroxypropan-2-amine. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate.

The reaction then proceeds via a classic S\N2 mechanism, where a nucleophilic fluoride source attacks the carbon bearing the leaving group, leading to its displacement and the formation of the C-F bond. nih.gov

Common Fluoride Sources for Nucleophilic Substitution:

| Fluoride Source | Common Name | Solvent | Notes |

|---|---|---|---|

| KF | Potassium Fluoride | Polar aprotic (e.g., DMF, Acetonitrile) | Often used with a phase-transfer catalyst to improve solubility and reactivity. nih.gov |

| CsF | Cesium Fluoride | Polar aprotic (e.g., DMF, Acetonitrile) | More reactive than KF due to weaker ion pairing. nih.gov |

| TBAF | Tetrabutylammonium Fluoride | THF, Acetonitrile | Highly soluble in organic solvents, providing a "naked" and highly reactive fluoride ion. nih.gov |

Electrophilic Fluorination Methodologies in Amino Compound Synthesis

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org For the synthesis of this compound, a suitable precursor such as N-benzylpropan-2-amine could potentially be converted into an enamine or a related nucleophilic species. However, creating a nucleophile at the terminal methyl group can be challenging.

A more plausible strategy would involve starting with a precursor that can be readily converted to a stabilized carbanion. For instance, a derivative of N-benzylpropan-2-amine with an electron-withdrawing group at the 1-position could be deprotonated to form a nucleophile, which then reacts with an electrophilic fluorinating agent.

Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents contain a nitrogen-fluorine bond, where the fluorine atom is electron-deficient and acts as an electrophile. wikipedia.org

Directed C-H Fluorination Strategies Relevant to Benzylic Systems

Recent advances in synthetic chemistry have led to the development of methods for the direct fluorination of C-H bonds. In the context of benzylic amine systems, the nitrogen atom can act as a directing group, guiding a metal catalyst to a specific C-H bond. While this is a powerful technique, it is more commonly applied to the fluorination of the aromatic ring or the benzylic C-H bonds of the benzyl (B1604629) group itself. beilstein-journals.org

However, the principles of directed C-H activation could potentially be applied to the synthesis of this compound. This would involve a transition metal catalyst, often palladium or copper, that coordinates to the amine. This coordination would then position the catalyst to selectively activate a C-H bond on the propyl chain for subsequent fluorination. This remains a challenging but active area of research.

An exploration of the synthetic routes toward this compound reveals a variety of strategic approaches, primarily focusing on the efficient construction of its fluorinated precursors. These methodologies leverage established and modern organic reactions, adapted to incorporate a fluorine atom at a specific position.

Computational Chemistry and Theoretical Studies of N Benzyl 1 Fluoropropan 2 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting molecular properties and is instrumental in understanding the geometry and electronic characteristics of compounds like N-benzyl-1-fluoropropan-2-amine.

DFT calculations, likely employing a functional such as B3LYP combined with a basis set like 6-31G* or larger, would be used to determine the optimized molecular geometry. multidisciplinaryjournals.com These calculations would provide key data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. The electronic structure analysis would yield insights into the distribution of electrons, which is crucial for understanding the molecule's reactivity and spectroscopic properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would also be calculated, providing an estimate of the molecule's electronic stability and reactivity. researchgate.net

Conformational Landscape and Rotational Equilibria Prediction

The flexibility of this compound, particularly around the C-N bonds and the benzyl (B1604629) group, means it can exist in multiple conformations. DFT calculations are essential for exploring this conformational landscape. By systematically rotating key dihedral angles, a potential energy surface can be generated to identify all stable conformers (energy minima) and the transition states that connect them. researchgate.net

Studies on similar molecules, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have shown that multiple stable conformations can coexist, often separated by relatively low energy barriers. researchgate.net For this compound, one would expect to find several stable conformers differing in the orientation of the benzyl group relative to the propanamine backbone. The presence of the fluorine atom could introduce specific intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···F), which would influence the relative stability of these conformers. nih.gov The predicted relative energies of these conformers would allow for the calculation of their expected populations at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of Predicted Conformers of this compound (Note: This data is illustrative and based on typical findings for similar molecules.)

| Conformer | Dihedral Angle (Cα-Cβ-N-Cbz) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| A | 60° (gauche) | 0.00 | 55.8 |

| B | 180° (anti) | 0.50 | 28.1 |

| C | -60° (gauche) | 0.25 | 16.1 |

This interactive table demonstrates the kind of data that would be generated from conformational analysis, showing the relative stability and expected population of different spatial arrangements of the molecule.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Once the stable conformers are identified, DFT can be used to predict various spectroscopic parameters. A common application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.net

By calculating the ¹H and ¹³C NMR chemical shifts for each stable conformer and then averaging them based on their predicted populations, a theoretical NMR spectrum can be generated. researchgate.netresearchgate.net This theoretical spectrum can then be compared to experimentally obtained NMR data to validate the predicted conformational equilibrium and structural assignments. Discrepancies between theoretical and experimental values can point to the influence of solvent effects or dynamic processes not fully captured by the gas-phase calculations. nih.gov

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound (Note: This data is for illustrative purposes.)

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 (CH₂F) | 84.5 | Data not available | 4.55 | Data not available |

| C2 (CH) | 55.2 | Data not available | 3.10 | Data not available |

| C3 (CH₃) | 18.9 | Data not available | 1.25 | Data not available |

| Benzyl CH₂ | 52.1 | Data not available | 3.80 | Data not available |

| Benzyl C-ipso | 139.5 | Data not available | - | - |

This interactive table illustrates how theoretical NMR data would be presented and compared with experimental findings to confirm the molecular structure.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for identifying stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its dynamic behavior, including conformational changes.

An MD simulation of this compound, likely performed in a simulated solvent to better mimic experimental conditions, would reveal the pathways and timescales of transitions between different conformations. This can provide a more complete picture of the molecule's flexibility and the conformational equilibria than static DFT calculations alone. The results can be used to refine the understanding of the conformational landscape and to identify the most relevant conformers for further quantum chemical analysis.

Quantum Chemical Investigations into Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are crucial for investigating the mechanisms of chemical reactions involving this compound. For any proposed reaction, these methods can be used to locate the structures of the transition states (the energy maxima along the reaction coordinate) and any intermediates.

Predictive Modeling for Structure-Reactivity Relationships

Building on the data from DFT and other quantum chemical calculations, it is possible to develop predictive models for structure-reactivity relationships (SRRs). These models aim to correlate calculated molecular properties (descriptors) with observed reactivity or biological activity.

For a series of related compounds, including this compound, one could calculate various electronic and steric descriptors. Examples of such descriptors include atomic charges, HOMO/LUMO energies, and molecular shape indices. By using statistical methods to correlate these descriptors with experimental data (e.g., reaction rates or binding affinities to a biological target), a quantitative structure-activity relationship (QSAR) model can be built. nih.govbiointerfaceresearch.com Such a model would allow for the prediction of the reactivity or activity of new, yet-to-be-synthesized derivatives, thereby guiding the design of molecules with desired properties.

Applications in Synthetic Organic Chemistry

N-benzyl-1-fluoropropan-2-amine as a Versatile Building Block in Complex Chemical Synthesis

The strategic placement of functional groups in this compound allows it to be a highly effective precursor in multistep synthetic sequences. The benzyl (B1604629) group serves as a readily removable protecting group for the secondary amine, which is crucial for preventing unwanted side reactions during the construction of the target molecule's carbon skeleton. The fluorine atom introduces specific electronic properties and can enhance the metabolic stability and binding affinity of the final product, a desirable feature in medicinal chemistry.

This compound has been instrumental in the synthesis of fluorinated analogues of beta-blockers. wikipedia.org Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases. The introduction of fluorine into these molecules can significantly alter their pharmacokinetic and pharmacodynamic profiles.

In a notable synthetic route, this compound is prepared through the reductive amination of fluoroacetone (B1215716) with benzylamine (B48309). wikipedia.org This intermediate is then reacted with a suitable epoxide, followed by debenzylation, to yield the target fluorinated beta-blocker analogue. wikipedia.org The presence of the fluorine atom in the propan-2-amine moiety is a key structural modification that allows for the investigation of structure-activity relationships in this important class of therapeutic agents.

The field of nuclear medicine, particularly Positron Emission Tomography (PET), relies on the use of radiotracers labeled with positron-emitting isotopes. Fluorine-18 (B77423) is a widely used radionuclide for PET due to its favorable decay characteristics. rsc.org this compound serves as a crucial precursor for the synthesis of fluorine-18 labeled radiotracers, which are valuable tools for in vivo imaging and biomedical research. wikipedia.orgsigmaaldrich.com

The synthesis of these radiotracers often involves the introduction of fluorine-18 in the final steps of the synthetic sequence. By using a non-radioactive, fluorinated building block like this compound, chemists can construct the core structure of the desired molecule. The subsequent replacement of the non-radioactive fluorine with fluorine-18, or the introduction of the radioisotope at another position, allows for the efficient preparation of the final radiotracer. This approach has been successfully employed in the development of fluorine-18 labeled beta-blockers for potential imaging of the heart and other organs. wikipedia.org

Table 1: Key Properties of Fluorine-18 for PET Imaging

| Property | Value |

| Half-life | 109.7 minutes |

| Positron Energy (max) | 635 keV |

| Decay Mode | 97% β+ decay |

This table summarizes the key physical properties of Fluorine-18 that make it a suitable radionuclide for Positron Emission Tomography (PET) imaging.

Chiral amines are ubiquitous structural motifs in pharmaceuticals and other bioactive molecules. beilstein-journals.org The stereochemistry of the amine functionality is often critical for biological activity. This compound, being a chiral molecule itself, can be utilized as an intermediate in the synthesis of more complex, enantiomerically enriched amine derivatives.

The benzyl group can be removed under various conditions, revealing the secondary amine which can then be further functionalized. This allows for the introduction of diverse substituents, leading to the creation of a library of chiral amine derivatives. The presence of the fluorine atom in close proximity to the chiral center can influence the reactivity and conformational preferences of the molecule, providing access to unique chemical space. While specific examples of its use as a chiral auxiliary are not extensively documented, its inherent chirality makes it a valuable starting material for the synthesis of other chiral molecules. wikipedia.orgresearchgate.net

Participation in Multicomponent Reaction Strategies

While specific examples of this compound participating in multicomponent reactions (MCRs) are not prominently reported in the literature, its structural features suggest potential applicability in such strategies. MCRs are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. Given that benzylamines are known to participate in various MCRs, it is conceivable that this compound could be employed in similar reaction schemes to generate novel, fluorinated, and chiral scaffolds.

Contribution to the Development of Novel Synthetic Methodologies

The synthesis and reactions of this compound contribute to the broader field of synthetic methodology. The methods developed for its preparation, such as the reductive amination of fluoroacetone, add to the toolbox of reactions available for the synthesis of fluorinated amines. wikipedia.org Furthermore, the exploration of its reactivity, particularly the cleavage of the N-benzyl group in the presence of a fluorine atom, provides valuable insights for synthetic chemists working on related molecules. While the compound itself may not be the centerpiece of a novel named reaction, its use in the synthesis of challenging targets pushes the boundaries of existing synthetic methods and can inspire the development of new ones.

Broader Impact on Organofluorine Chemistry Research

The use of this compound has a notable impact on the field of organofluorine chemistry. The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This compound provides a reliable and accessible route to introduce a fluorinated isopropylamine (B41738) moiety, a structural motif of interest in medicinal chemistry.

Research involving this compound contributes to a deeper understanding of the effects of fluorine on molecular properties and biological activity. It facilitates the synthesis of novel fluorinated compounds that can be used as probes to study biological systems or as lead compounds in drug discovery programs. The availability and utility of such building blocks are crucial for the continued growth and innovation in organofluorine chemistry. tcichemicals.com

Conclusion and Future Research Directions

Synthesis of Key Research Findings on N-benzyl-1-fluoropropan-2-amine

Direct and specific research literature on this compound is not extensively available in public databases. However, a robust understanding of its potential chemical behavior and properties can be extrapolated from the well-documented chemistry of its constituent functional groups: a secondary benzylamine (B48309) and a monofluorinated alkyl chain.

Key research findings on analogous structures and relevant chemical principles suggest the following:

Synthesis: The synthesis of this compound would likely involve standard methodologies for amine synthesis adapted for a fluorinated precursor. A probable route is the reductive amination of 1-fluoropropan-2-one with benzylamine, using a reducing agent like sodium borohydride. Another approach could be the nucleophilic substitution of a suitable leaving group on the propyl chain by benzylamine. The introduction of the fluorine atom is a critical step, often accomplished using specialized fluorinating agents on a precursor molecule. ncert.nic.in

Structural and Electronic Properties: The presence of the electron-withdrawing fluorine atom is expected to lower the basicity of the amine nitrogen compared to its non-fluorinated counterpart, N-benzylpropan-2-amine. nih.gov This is a common effect observed in fluorinated organic compounds. The benzyl (B1604629) group provides steric bulk and introduces aromaticity, influencing the molecule's reactivity and physical properties.

Spectroscopic Profile: Based on established spectroscopic principles for amines, the characterization of this compound would be expected to show specific signals. pressbooks.publibretexts.org In Infrared (IR) spectroscopy, a characteristic single N-H stretching absorption for a secondary amine would be anticipated in the 3300–3500 cm⁻¹ range. pressbooks.pub In Nuclear Magnetic Resonance (NMR) spectroscopy, the proton on the carbon adjacent to the nitrogen would be deshielded. libretexts.org Mass spectrometry would likely exhibit fragmentation patterns typical of alkylamines, including α-cleavage, where the bond between the carbons adjacent to the nitrogen atom breaks. pressbooks.pubyoutube.com

Emerging Trends in Fluorinated Amine Synthesis and Fluorination Technologies

The synthesis of fluorinated compounds, including amines, is a rapidly advancing field, driven by their importance in pharmaceuticals and materials science. researchgate.netrsc.org Traditional methods often required harsh conditions, but recent trends focus on milder, more selective, and sustainable technologies.

Advanced Fluorinating Reagents: Modern electrophilic fluorinating agents like Selectfluor™ (a brand of F-TEDA-BF4) have become instrumental, allowing for safer and more controlled fluorination compared to historical reagents like elemental fluorine or hydrofluoric acid. tandfonline.comrsc.org

Catalytic Methods: There is a significant shift towards catalytic fluorination, which offers improved efficiency and selectivity. numberanalytics.com This includes transition metal-catalyzed, organocatalytic, and photocatalytic approaches that can generate reactive fluorine species under mild conditions. numberanalytics.comnumberanalytics.com

Green Chemistry Approaches: A notable trend is the development of fluorination reactions in environmentally benign solvents, such as water. rsc.org Additionally, novel strategies are emerging that utilize simple, abundant molecules like carbon dioxide (CO₂) and carbon disulfide (CS₂) as starting materials for the synthesis of fluorinated amine derivatives like carbamoyl (B1232498) fluorides. nih.govacs.org

Biocatalysis: The discovery of fluorinase enzymes has opened the door to biocatalytic methods for forming carbon-fluorine bonds, offering high selectivity and sustainability. tandfonline.com

tandfonline.comrsc.orgnumberanalytics.comnumberanalytics.comnumberanalytics.comnumberanalytics.comnumberanalytics.comtandfonline.com| Technology | Description | Key Advantages | Reference |

|---|---|---|---|

| Electrophilic Reagents (e.g., Selectfluor™) | Utilize N-F class reagents for electrophilic fluorination. | Safer, versatile, and easier to handle than traditional agents. | |

| Transition Metal Catalysis | Employs metal catalysts to facilitate C-F bond formation. | High efficiency, selectivity, and broad substrate scope. | |

| Photocatalysis | Uses light to generate reactive fluorine species. | Operates under mild conditions, enabling novel transformations. | |

| Electrochemical Fluorination | An electrochemical approach to fluorinate organic molecules. | Sustainable and efficient, reducing chemical waste. | |

| Biocatalysis (Fluorinases) | Enzymatic catalysis to form C-F bonds. | High stereoselectivity and environmentally friendly. |

Advancements in Spectroscopic Characterization and Computational Modeling for Amines

The precise characterization of amines is fundamental to understanding their structure and reactivity. Modern analytical techniques, coupled with computational methods, provide unprecedented insight.

Infrared (IR) Spectroscopy: Primary and secondary amines are readily identified by N-H stretching absorptions between 3300 and 3500 cm⁻¹. pressbooks.pub Primary amines show two bands (asymmetric and symmetric stretching), while secondary amines exhibit a single, sharp band. libretexts.org Tertiary amines lack absorption in this region. pressbooks.pub

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR signals for N-H protons can be broad and variable, they can be confirmed by their disappearance upon adding D₂O to the sample. pressbooks.pub Protons on carbons adjacent to the nitrogen atom are deshielded and typically appear in the δ 2.3-3.0 ppm range. libretexts.org Advanced NMR techniques, such as those performed at low temperatures, can allow for direct observation and characterization of amine protons. acs.org

Mass Spectrometry (MS): A key rule in mass spectrometry is the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular ion peak. pressbooks.pub The characteristic fragmentation pattern for alkylamines is α-cleavage, which results in a resonance-stabilized, nitrogen-containing cation. pressbooks.pubyoutube.com

Computational Modeling: In silico methods are becoming indispensable. ucd.ie Computational chemistry is used to predict spectroscopic properties, study reaction mechanisms, and design new catalysts for fluorination reactions. numberanalytics.com These models help rationalize experimental findings and guide the design of more efficient synthetic and analytical protocols. ucd.ieresearchgate.net

pressbooks.pubpressbooks.publibretexts.orglibretexts.orgpressbooks.publibretexts.orglibretexts.orgpressbooks.pubpressbooks.pub| Technique | Functional Group | Characteristic Signal/Feature | Reference |

|---|---|---|---|

| IR Spectroscopy | Primary Amine (R-NH₂) | Two N-H stretch bands (~3350 & 3450 cm⁻¹) | |

| Secondary Amine (R₂-NH) | One N-H stretch band (~3350 cm⁻¹) | ||

| C-N Stretch | 1000-1350 cm⁻¹ | ||

| ¹H NMR Spectroscopy | N-H Proton | Broad signal, δ 0.5-5.0 ppm (disappears with D₂O) | |

| H-C-N Protons | Deshielded signal, δ 2.3-3.0 ppm | ||

| Mass Spectrometry | Molecular Ion Peak (M⁺) | Odd m/z value for odd number of nitrogens (Nitrogen Rule) | |

| Fragmentation | α-cleavage is a characteristic pathway |

Prospective Avenues for Further Academic Exploration in Synthetic Organic Chemistry

While the foundational chemistry of fluorinated amines is established, significant opportunities for novel research exist, particularly concerning specific molecules like this compound.

Targeted Synthesis and Characterization: A foundational study would involve the definitive synthesis, purification, and comprehensive spectroscopic characterization of this compound. This would validate the predicted properties and provide concrete data for the scientific community.

Exploration of Chiral Synthesis: Developing enantioselective synthetic routes to produce specific stereoisomers of this compound would be a valuable contribution, as the biological activity of chiral fluorinated compounds is often stereospecific. numberanalytics.com

Catalyst Development for Site-Specific Fluorination: Research into new catalysts that can selectively introduce fluorine at specific positions in complex amine-containing molecules remains a highly active and important field. rsc.orgnumberanalytics.com

Investigating Fluorine's Conformational Effects: A combined experimental and computational study could explore how the fluorine atom in this compound influences its conformational preferences and intermolecular interactions, which are crucial for applications in medicinal chemistry and materials science. researchgate.net

Late-Stage Fluorination: Developing methods for the late-stage fluorination of complex molecules that already contain a benzylamine framework would be highly valuable, allowing for the rapid generation of diverse fluorinated analogues for biological screening. rsc.org

Q & A

Q. What catalytic systems are effective for synthesizing N-benzyl-1-fluoropropan-2-amine via reductive amination?

Methodological Answer: Pd/NiO-catalyzed reductive amination under hydrogen atmosphere is a robust method. Optimize conditions as follows:

- Catalyst : 1.1 wt% Pd/NiO

- Substrates : Benzylamine derivatives + fluorinated aldehydes/ketones

- Reaction : 25°C, 10 hours, H₂ atmosphere

- Purification : Filter and evaporate solvent (no column required for analogous compounds) .

- Yield : ~84–98% (based on similar N-benzylamine syntheses) .

| Parameter | Value |

|---|---|

| Catalyst Loading | 20 mg per 50 mL reactor |

| Temperature | 25°C |

| Reaction Time | 10 hours |

Q. How to characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H NMR : Use CDCl₃ as solvent (400 MHz). Key shifts for analogous compounds:

- Benzyl protons: δ 7.2–7.4 ppm (multiplet)

- Fluoropropyl protons: δ 3.5–4.5 ppm (split due to fluorine coupling) .

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺. Fragmentation patterns should align with propylamine backbone and benzyl/fluoro substituents .

- 19F NMR : Confirm fluorine environment (δ -120 to -180 ppm for aliphatic C-F bonds) .

Q. What crystallographic methods are suitable for determining the structure of this compound?

Methodological Answer:

- Use SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution).

- Key steps:

Collect high-resolution X-ray diffraction data.

Refine hydrogen positions using riding models.

Validate geometry with checkCIF to resolve disorder or twinning .

Advanced Research Questions

Q. How to address contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Step 1 : Re-optimize computational parameters (e.g., solvent effects in DFT using cclib ).

- Step 2 : Cross-validate with multiple methods (e.g., MP2 vs. B3LYP).

- Step 3 : Check for dynamic effects (e.g., rotamers) via variable-temperature NMR .

- Example : If experimental ¹H shifts for fluoropropyl protons deviate >0.3 ppm, recalibrate solvent polarization models in computations .

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of fluorinated ketones.

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures.

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) .

| Approach | Typical ee (%) | Challenges |

|---|---|---|

| Ru-BINAP Catalysis | 85–90 | Fluorine’s electronegativity disrupts coordination |

| Enzymatic Resolution | 70–80 | Solvent compatibility |

Q. How to analyze trace impurities in this compound using LC-MS?

Methodological Answer:

- Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).

- Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 minutes.

- Detection : ESI+ mode; monitor for byproducts (e.g., de-fluorinated analogs at m/z [M-19]⁺) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.